(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid
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Overview
Description
The compound (6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid is a complex organic molecule with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the introduction of fluorine atoms, hydroxyl groups, and other functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process may include steps such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopenta[a]phenanthrene derivatives with different functional groups or substitutions. Examples include:
- (6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-acetoxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid
- (6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-butoxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H30F2O6 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid |
InChI |
InChI=1S/C24H30F2O6/c1-5-19(29)32-24(20(30)31)12(2)8-14-15-10-17(25)16-9-13(27)6-7-21(16,3)23(15,26)18(28)11-22(14,24)4/h6-7,9,12,14-15,17-18,28H,5,8,10-11H2,1-4H3,(H,30,31)/t12-,14+,15-,17+,18-,21-,22-,23+,24?/m0/s1 |
InChI Key |
DEDYNJVITFVPOG-XQNBAJMWSA-N |
Isomeric SMILES |
CCC(=O)OC1([C@H](C[C@H]2[C@@]1(C[C@@H]([C@@]3([C@H]2C[C@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)O |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)O |
Origin of Product |
United States |
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